(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dichlorophenyl group, a naphthylmethyl-indole moiety, and a thioxodihydro-pyrimidinedione core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and naphthylmethyl-indole intermediates, followed by their condensation with a thioxodihydro-pyrimidinedione precursor under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-3-(1-naphthyl)urea
- 1-(2,3-dichlorophenyl)-3-(1-naphthyl)urea
- N-(1-(2,4-dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Uniqueness
(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its specific arrangement of functional groups and molecular architecture makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H19Cl2N3O2S |
---|---|
Molecular Weight |
556.5g/mol |
IUPAC Name |
(5E)-1-(2,3-dichlorophenyl)-5-[[1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C30H19Cl2N3O2S/c31-24-9-5-11-26(27(24)32)35-29(37)23(28(36)33-30(35)38)15-21-17-34(25-10-4-3-8-22(21)25)16-18-12-13-19-6-1-2-7-20(19)14-18/h1-15,17H,16H2,(H,33,36,38)/b23-15+ |
InChI Key |
CMUBDKNVLOHGSH-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)/C=C/5\C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
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